![molecular formula C9H9F2NO3 B2481718 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime CAS No. 733796-08-2](/img/structure/B2481718.png)
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
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Overview
Description
“4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime” is a chemical compound . It is an oxime derivative, which are known for their wide applications in various fields .
Synthesis Analysis
Oxime esters, such as “4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime”, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Chemical Reactions Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Scientific Research Applications
Inhibition of Epithelial–Mesenchymal Transformation (EMT) in Pulmonary Fibrosis
- Role of DGM : Researchers have investigated the effects of DGM on pulmonary fibrosis. DGM inhibits TGF-β1-induced EMT in A549 lung epithelial cells by reducing the expression of proteins like α-SMA, vimentin, and collagen I. Additionally, it increases E-cadherin expression and decreases Smad2/3 phosphorylation levels .
Coordination Chemistry and Analyte Recognition
- Versatility : The oxime functional group in DGM plays a pivotal role in coordination chemistry. Oxime derivatives find applications in various fields, including catalysis and recognition of essential or toxic analytes .
Antifungal Activity
Future Directions
properties
IUPAC Name |
(NE)-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAYHQANBMXJA-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime |
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